molecular formula C18H22N2O2 B6536232 N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide CAS No. 1021207-73-7

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide

Cat. No.: B6536232
CAS No.: 1021207-73-7
M. Wt: 298.4 g/mol
InChI Key: DAOUUOOXUFFCAX-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a hybrid molecular architecture combining cyclopropanecarbonyl and cyclopentanecarboxamide moieties linked through a 2,3-dihydro-1H-indole scaffold, a structural motif present in various biologically active molecules . Researchers can utilize this compound to investigate structure-activity relationships in heterocyclic compound systems, particularly those interacting with protein kinase enzymes . The molecular framework is structurally analogous to compounds described in patent literature as protein kinase inhibitors, suggesting potential utility for studying enzymatic inhibition mechanisms and signaling pathways . The presence of both cyclopropanecarbonyl and cyclopentanecarboxamide groups enables investigation of how different aliphatic ring systems affect molecular properties and target engagement. This reagent is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Proper safety protocols should be followed during handling, and the compound should not be administered to humans or animals.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-17(13-3-1-2-4-13)19-15-8-7-12-9-10-20(16(12)11-15)18(22)14-5-6-14/h7-8,11,13-14H,1-6,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOUUOOXUFFCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine

Methodology :
The cyclopropanecarbonyl group is introduced via nucleophilic acyl substitution. A representative protocol involves reacting 2,3-dihydroindole-6-amine with cyclopropanecarbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (amine:acyl chloride)

  • Temperature : 0°C → room temperature (RT), 12 hours

  • Workup : Extraction with NaHCO₃ (5%), drying over MgSO₄, and solvent evaporation.

  • Yield : 78–85%.

Critical Notes :

  • Excess acyl chloride ensures complete conversion but requires careful quenching to prevent side reactions.

  • Anhydrous conditions are essential to avoid hydrolysis of the acyl chloride.

Coupling with Cyclopentanecarboxylic Acid

Methodology :
The intermediate 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine undergoes carboxamide formation via activation of cyclopentanecarboxylic acid. A standard approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Molar Ratio : 1:1.5:1.5 (amine:acid:EDC)

  • Temperature : 0°C → RT, 8–12 hours

  • Workup : Partitioning between ethyl acetate and water, followed by column chromatography.

  • Yield : 65–72%.

Optimization Strategies :

  • Catalyst Loading : Increasing HOBt to 2.0 equivalents improves yields by reducing racemization.

  • Solvent Choice : DMF enhances solubility but may require lower temperatures to suppress side reactions.

One-Pot Tandem Acylation Approach

To streamline synthesis, a one-pot method has been explored, combining both acylation steps without isolating intermediates.

Procedure :

  • Initial Acylation : React 2,3-dihydroindole-6-amine with cyclopropanecarbonyl chloride in DCM/TEA.

  • In Situ Activation : Direct addition of cyclopentanecarboxylic acid, EDC, and HOBt to the reaction mixture.

  • Sequential Coupling : Stir at RT for 18–24 hours.

Advantages :

  • Reduces purification steps.

  • Total yield: 60–68%.

Challenges :

  • Competing reactions between acyl chlorides and carboxylic acids necessitate precise stoichiometry.

  • Requires rigorous exclusion of moisture to prevent hydrolysis.

Alternative Routes and Novel Catalysts

Enzymatic Catalysis

Recent studies propose lipase-mediated acylation as a green chemistry alternative. For example, Candida antarctica lipase B (CAL-B) catalyzes the coupling of cyclopentanecarboxylic acid with the amine intermediate in ionic liquids.

Conditions :

  • Solvent : [BMIM][BF₄] (ionic liquid)

  • Temperature : 40°C, 48 hours

  • Yield : 55–60%.

Limitations :

  • Longer reaction times.

  • Enzyme cost and recovery challenges.

Microwave-Assisted Synthesis

Microwave irradiation accelerates coupling reactions by enhancing molecular mobility. A prototype protocol achieves 75% yield in 2 hours using EDC/HOBt in DMF under 100W irradiation.

Comparative Analysis of Methods

Parameter Stepwise Method One-Pot Method Enzymatic Method
Total Yield65–72%60–68%55–60%
Reaction Time20–24 hours18–24 hours48 hours
Purification ComplexityModerateLowHigh
Environmental ImpactHigh (solvents)ModerateLow

Challenges and Mitigation Strategies

  • Steric Hindrance :

    • The cyclopropane and cyclopentane groups create steric bulk, slowing reaction kinetics.

    • Solution : Use excess coupling agents (1.5–2.0 equivalents) and polar aprotic solvents (e.g., DMF).

  • Byproduct Formation :

    • Unreacted acyl chlorides may hydrolyze to carboxylic acids.

    • Solution : Quench reactions with ice-cold NaHCO₃ and employ scavengers like polymer-bound amines.

  • Low Solubility :

    • The final product exhibits limited solubility in common solvents.

    • Solution : Recrystallize from ethanol/water mixtures or employ sonication during purification.

Scalability and Industrial Considerations

  • Catalyst Recycling : Sodium isobutoxide (from Patent US5068428A) can be recovered via distillation and reused for cyclopropanecarbonyl synthesis, reducing costs.

  • Continuous Flow Systems : Microreactors improve heat transfer and mixing efficiency, enhancing yields by 10–15% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through its interaction with these receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Carboxamides

  • JNJ-5207787 (): A neuropeptide Y Y₂ receptor antagonist with a dihydroindol-6-yl core. Unlike the target compound, it features a 3-cyanophenyl acrylamide and a piperidin-4-yl group. The target compound’s cyclopentanecarboxamide may offer improved metabolic stability compared to JNJ-5207787’s acrylamide linker .
  • Motesanib (): Contains a dihydroindol-6-yl group linked to a pyridinecarboxamide.

Cyclopentanecarboxamide Derivatives

and highlight cyclopentanecarboxamides with varied substituents:

  • 1-(Phenylamino)cyclopentanecarboxamide (2a) (): High yield (90%) and melting point (166°C) suggest robust crystallinity. The phenylamino group enhances hydrogen-bonding capacity, contrasting with the target compound’s indole-based hydrophobic interactions .
  • N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12) (): Lower yield (59%) and melting point (158–161°C) compared to 2a. The hydrazine-carbonothioyl group introduces polarity, likely reducing bioavailability relative to the target compound’s compact carboxamide-indole system .

Cyclopropane-Containing Analogues

  • 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (): Features a cyclopropene ring fused to a bromophenyl group. The 77% yield and crystalline solid form (mp 102°C) indicate synthetic accessibility. The target compound’s cyclopropanecarbonyl group may confer similar rigidity but with enhanced hydrolytic stability due to the absence of a strained cyclopropene .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Yield (%) Melting Point (°C) Key Structural Features
Target Compound* C₁₉H₂₁N₃O₂ N/A N/A Indole, cyclopentane/cyclopropane
JNJ-5207787 C₂₉H₃₀N₄O₂ N/A N/A Acrylamide, piperidine, cyano-phenyl
1-(Phenylamino)cyclopentanecarboxamide (2a) C₁₂H₁₄N₂O 90 166 Phenylamino, cyclopentane
N-(2-Phenoxyacetyl)hydrazine derivative (2.12) C₁₅H₁₈N₄O₂S 59 158–161 Hydrazine-carbonothioyl, phenoxy
1-(3-Bromophenyl)-N,N-diethyl derivative C₁₄H₁₅BrN₂O 77 102 Cyclopropene, bromophenyl

Key Research Findings

  • Synthetic Accessibility: Cyclopentanecarboxamides generally exhibit moderate-to-high yields (50–90%), with aromatic substituents (e.g., phenylamino) favoring crystallinity .
  • Bioactivity Trends : Indole-carboxamide hybrids (e.g., JNJ-5207787, Motesanib) show promise in neuropeptide and kinase modulation. The target compound’s cyclopropane moiety could enhance blood-brain barrier penetration compared to bulkier analogs .
  • Physical Properties : Melting points correlate with substituent polarity; hydrophobic groups (e.g., cyclopropane) may reduce solubility but improve membrane permeability .

Q & A

Q. What are the standard synthetic routes for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide?

The synthesis typically involves multi-step procedures:

  • Step 1 : Cyclopropane introduction via coupling reactions (e.g., cyclopropanecarbonyl chloride with indole derivatives under anhydrous conditions).
  • Step 2 : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in solvents like DMF or DCM at 0–25°C .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity . Key challenges include controlling reaction exothermicity during cyclopropane activation and minimizing by-products in amide coupling .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and stereochemistry (e.g., indole NH resonance at δ 10–12 ppm, cyclopropane protons as multiplets at δ 1.2–2.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ≈ 325.18 Da) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (NH stretch) confirm functional groups .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for structure-activity studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Approach :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize amide coupling (yield improved from 65% to 89% by adjusting DMF:H₂O ratio and reducing temperature to 0°C) .
  • Reaction Monitoring : In-situ FTIR or HPLC tracks intermediate formation, enabling real-time adjustments . Example Optimization Table :
VariableTested RangeOptimal ConditionYield Improvement
Temperature0°C to 25°C0°C+24%
SolventDMF vs. DCMDMF+18%
CatalystEDC vs. DCCEDC/HOBt+12%

Q. How can researchers resolve contradictory data regarding the compound’s biological activity?

Strategies :

  • Orthogonal Assays : Combine in vitro enzyme inhibition assays with cellular viability tests (e.g., MTT assays) to differentiate direct target effects from off-target toxicity .
  • Molecular Docking : Predict binding modes to identify plausible targets (e.g., kinase domains or GPCRs) and prioritize experimental validation .
  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., IC₅₀ normalization to account for assay variability) . Case Study : Discrepancies in IC₅₀ values (1–10 µM) for kinase inhibition were resolved by identifying buffer pH (7.4 vs. 6.5) as a critical variable affecting compound protonation .

Q. What computational methods are effective for elucidating the compound’s mechanism of action?

Integrated Workflow :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD < 2 Å indicates stable binding) .
  • Quantum Mechanical (QM) Calculations : Analyze electron density maps (e.g., Fukui indices) to predict reactive sites for derivatization .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors in the cyclopropane ring) for scaffold optimization . Validation : Cross-reference computational predictions with experimental SAR (structure-activity relationship) data to refine models .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility and stability profiles?

Root-Cause Investigation :

  • Solubility : Test the compound in buffered solutions (PBS, pH 7.4) and organic-aqueous mixtures (e.g., DMSO:PBS) to identify aggregation-prone conditions .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For example, cyclopropane ring opening under acidic conditions (pH < 4) explains instability in gastric fluid . Mitigation : Formulate with cyclodextrins or lipid nanoparticles to enhance aqueous stability .

Methodological Tables

Table 1 : Common Reaction Pathways and Conditions

Reaction TypeReagents/ConditionsYield RangeKey By-Products
Amide CouplingEDC/HOBt, DMF, 0°C, 12h70–89%Urea derivatives
Cyclopropane ActivationCyclopropanecarbonyl chloride, NEt₃65–80%Diastereomeric adducts
PurificationSilica gel (Hexane:EtOAc 3:1)>95% purityUnreacted starting material

Table 2 : Key Spectroscopic Benchmarks

TechniqueDiagnostic SignalStructural Insight
¹H NMRδ 1.3–1.8 ppm (cyclopropane CH₂)Confirms cyclopropane integrity
IR1652 cm⁻¹ (amide C=O)Validates amide bond formation
X-ray CrystallographyHydrogen bonds: N–H···O=C (2.8–3.1 Å)3D packing and intermolecular interactions

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